molecular formula C10H15N3O B2927707 2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide CAS No. 1250104-07-4

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2927707
CAS No.: 1250104-07-4
M. Wt: 193.25
InChI Key: RVXRGUIVYLLMMG-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide (CAS 1250104-07-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a propanamide core that is disubstituted at the 2-position with both an amino and a methyl group, and is further functionalized with a 6-methylpyridin-2-yl ring system via a nitrogen linkage . Its molecular formula is C10H15N3O, with a molecular weight of 193.25 g/mol . The structure of this molecule, which incorporates a pyridine moiety, suggests its potential utility as a key intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and biologically active compounds . Researchers value this compound for its potential to confer specific steric and electronic properties to target molecules, which can be critical in drug discovery efforts aimed at optimizing binding affinity and selectivity. The 6-methylpyridine group is a common pharmacophore found in molecules with a range of biological activities. As a specialist building block, it is primarily used in laboratory settings for chemical synthesis, analysis, and research within the field of fine chemistry . Please handle with care and refer to the material safety data sheet. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-4-6-8(12-7)13-9(14)10(2,3)11/h4-6H,11H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRGUIVYLLMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of 2-amino-6-methylpyridine with 2-bromo-2-methylpropanamide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

This compound shares the propanamide core but incorporates a 6-methoxynaphthalen-2-yl group and a bulky 2,2-diphenylethyl substituent. Synthesized via DCC-mediated coupling of naproxen and 2,2-diphenylethylamine, it highlights the versatility of propanamide derivatives in forming bioactive conjugates.

N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide

This derivative replaces the amino-methyl group in the target compound with a dimethylpropionamide chain and introduces an iodine atom at the pyridine ring’s 5-position. Such halogenated analogues are often explored for enhanced stability or radiolabeling applications .

Ibutamoren (MK-677)

A growth hormone secretagogue, Ibutamoren features a complex spiroindole-piperidine system linked to the propanamide group. While structurally distinct, its 2-amino-2-methylpropanamide segment underscores the pharmacological relevance of this motif in modulating peptide hormone release .

Table 1: Structural Comparison of Propanamide Derivatives

Compound Key Substituents Synthetic Route Reported Bioactivity
2-Amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide 6-Methylpyridin-2-yl, α-amino-methyl Not specified Unknown
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen-2-yl, diphenylethyl DCC-mediated coupling Potential anti-inflammatory
N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide 5-Iodo-6-methylpyridin-2-yl, dimethyl Not detailed Undisclosed
Ibutamoren (MK-677) Spiroindole-piperidine, phenylmethoxy Multi-step synthesis Growth hormone secretagogue

Antioxidant and Antimicrobial Activity

Propanamide derivatives with pyridinyl or chloropyridinyl groups (e.g., 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide) exhibit free radical scavenging and antibacterial effects against Rhizobium radiobacter and Escherichia coli . The target compound’s 6-methylpyridin-2-yl group may confer similar properties, though empirical validation is required.

Lipophilicity and Bioavailability

This contrasts with iodine-containing analogues (e.g., N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide), where halogenation increases molecular weight and polar surface area, possibly reducing oral bioavailability .

Biological Activity

2-Amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide, a compound featuring a pyridine ring and an amide functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11H14N2C_{11}H_{14}N_2 and a molecular weight of approximately 174.24 g/mol. The presence of the amino group and the pyridine moiety contributes to its unique reactivity and interaction with biological targets, making it a valuable scaffold in drug development and biochemical studies.

The biological activity of this compound primarily involves interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways.
  • Protein-Ligand Interactions : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds with polar residues, influencing binding affinity and specificity for molecular targets.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
  • Anti-inflammatory Potential : The compound has been explored for its potential as an anti-inflammatory agent. Studies indicate that it may act as a dual-action fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitor, which could enhance its therapeutic profile in pain management .
  • Enzyme Inhibition Studies : Research has demonstrated that structural analogs exhibit varying degrees of inhibition against specific enzymes, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study characterized a related compound as a potent inhibitor of FAAH, which is crucial for regulating endocannabinoid levels. The findings suggested that compounds similar to this compound could be developed as therapeutic agents for conditions like chronic pain without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Evaluation

A recent study evaluated several derivatives of pyridine-based compounds for their antimicrobial efficacy. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency, suggesting that further exploration of structure-activity relationships could lead to the development of new antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC values from 4.69 to 22.9 µM
Anti-inflammatoryInhibition of FAAH and COX
Enzyme inhibitionVarying degrees against specific enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound NameIC50 (µM)Notable Features
3-amino-N-(6-methylpyridin-2-yl)propanamide<10High potency against FAAH
N-(6-methylpyridin-2-yl)-3-amino-propanamide15Moderate COX inhibition

Q & A

Q. How can stereochemical outcomes be controlled during derivatization?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers post-synthesis. Asymmetric catalysis (e.g., BINOL-derived catalysts) induces chirality during alkylation of the pyridyl nitrogen . Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

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